molecular formula C11H8N2S B12964860 3H-Naphtho[1,2-d]imidazole-2-thiol

3H-Naphtho[1,2-d]imidazole-2-thiol

Cat. No.: B12964860
M. Wt: 200.26 g/mol
InChI Key: BXYPGICASMVMLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3H-Naphtho[1,2-d]imidazole-2-thiol is a chemical compound of significant interest in medicinal chemistry and biological research. The naphtho[1,2-d]imidazole scaffold is recognized as a privileged structure in drug discovery, particularly in the development of anticancer agents . Researchers are exploring its potential as a core component in hybrid molecules designed to target multiple pathways in cancer cells . This specific derivative holds promise for several research applications. The naphtho[1,2-d]imidazole core has demonstrated notable cytotoxic activity against cancer cell lines. Studies on similar structures have shown potent effects against leukemic (HL-60) and colon cancer (HCT-116) cells, making them compelling leads for oncology research . Furthermore, related furo[3',2':3,4]naphtho[1,2-d]imidazole derivatives have been identified as potent, selective, and orally active inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), presenting a valuable target for anti-inflammatory research . The inherent properties of the naphthoimidazole structure also suggest potential for development in theranostic systems, which combine therapeutic action with diagnostic capabilities . For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8N2S

Molecular Weight

200.26 g/mol

IUPAC Name

1,3-dihydrobenzo[e]benzimidazole-2-thione

InChI

InChI=1S/C11H8N2S/c14-11-12-9-6-5-7-3-1-2-4-8(7)10(9)13-11/h1-6H,(H2,12,13,14)

InChI Key

BXYPGICASMVMLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2NC(=S)N3

Origin of Product

United States

Synthetic Methodologies for 3h Naphtho 1,2 D Imidazole 2 Thiol and Its Congeners

Established Synthetic Pathways to the Core Naphtho[1,2-d]imidazole Skeleton

The construction of the tricyclic naphtho[1,2-d]imidazole framework is a key step that has been approached through several strategic disconnections of the target molecule. The primary methods involve the formation of the imidazole (B134444) ring onto a pre-existing naphthalene (B1677914) system.

Cyclocondensation Approaches

Cyclocondensation reactions represent the most traditional and widely employed method for synthesizing the naphtho[1,2-d]imidazole core. This strategy typically involves the reaction of a 1,2-diaminonaphthalene (B43638) derivative with a suitable one-carbon electrophile.

A common pathway is the condensation of 1,2-diaminonaphthalene with various carbonyl compounds, such as aldehydes or carboxylic acids and their derivatives. nih.gov The reaction with aldehydes, for instance, proceeds through the initial formation of a Schiff base, followed by an intramolecular cyclization and subsequent oxidation to yield the aromatic naphthoimidazole ring. The oxidation step can occur in the presence of an external oxidizing agent or, in some cases, via air oxidation.

The general reaction can be summarized as follows:

Cyclocondensation Reaction

Table 1: Examples of Cyclocondensation for Naphtho[1,2-d]imidazole Synthesis

Starting Materials Reagents/Conditions Product Reference
1,2-Diaminonaphthalene, Aldehyde (R-CHO) Acetic Acid, Heat 2-Substituted-1H-naphtho[1,2-d]imidazole nih.gov

Annulation Reactions (e.g., Azirine-Amidines)

More recent and innovative approaches to the naphtho[1,2-d]imidazole skeleton involve annulation reactions, which construct the benzene (B151609) ring portion of the tricycle onto a pre-formed imidazole precursor. A notable example is a diazo-based strategy utilizing the reaction of 2-(α-diazoacyl)-2H-azirines with arylamidines. Current time information in Bangalore, IN.

This sophisticated sequence begins with the reaction between the azirine and amidine, which proceeds through a cleavage of the azirine C-C bond to form a 5-aryl-4-(α-diazoacyl)-1H-imidazole intermediate. nih.govCurrent time information in Bangalore, IN. This key intermediate is then subjected to thermolysis. Under these conditions, it undergoes a Wolff rearrangement to generate a transient ketene, which then partakes in a selective 6π-electrocyclization, followed by aromatization, to furnish the 3H-naphtho[1,2-d]imidazole core. Current time information in Bangalore, IN. This method allows for the introduction of a variety of substituents onto the final tricyclic system. Current time information in Bangalore, IN.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer a highly efficient pathway to complex molecules like naphthoimidazoles in a single synthetic operation. The Debus–Radziszewski reaction is a classic MCR that can be adapted for this purpose. nih.gov

In this approach, a 1,2-naphthoquinone (B1664529) (an α-dicarbonyl compound) is reacted with an aldehyde and a source of ammonia, typically ammonium (B1175870) acetate (B1210297), in a suitable solvent like glacial acetic acid. nih.govorganic-chemistry.org This one-pot reaction assembles the imidazole ring onto the naphthalene core, providing a direct route to highly substituted naphtho[1,2-d]imidazole derivatives. For example, the reaction of β-lapachone (a 1,2-naphthoquinone derivative) with various aldehydes and ammonium acetate yields a range of complex naphtho[1,2-d]imidazoles. nih.gov

Table 2: Multicomponent Synthesis of Naphtho[1,2-d]imidazole Derivatives

α-Dicarbonyl Aldehyde Ammonia Source Conditions Product Type Reference
1,2-Naphthoquinone Benzaldehyde Ammonium Acetate Acetic Acid, 70°C 2-Phenyl-1H-naphtho[1,2-d]imidazole nih.gov

Targeted Synthesis of 3H-Naphtho[1,2-d]imidazole-2-thiol

The most direct and established method for the synthesis of this compound involves the cyclocondensation of 1,2-diaminonaphthalene with a thiocarbonyl source. Carbon disulfide (CS₂) is the most commonly used reagent for this transformation.

The reaction proceeds by the nucleophilic attack of the amino groups of 1,2-diaminonaphthalene on the electrophilic carbon of CS₂. This is followed by an intramolecular cyclization with the elimination of hydrogen sulfide (B99878) (H₂S), leading to the formation of the stable thione tautomer of the target compound. The reaction is typically carried out in a protic solvent such as ethanol (B145695) and may be facilitated by a base. This method is analogous to the synthesis of related 2-mercaptobenzimidazoles from 1,2-phenylenediamine and CS₂. chemicalbook.com

The structure of the product exists in tautomeric equilibrium between the thiol and thione forms, with the thione form generally being more stable in the solid state. nih.gov

Synthesis of this compound

Derivatization and Functionalization Strategies of this compound

The this compound core contains multiple reactive sites, including the two nitrogen atoms of the imidazole ring and the exocyclic sulfur atom, making it a versatile scaffold for further chemical modification.

N-Substitution and Alkylation Reactions

Alkylation of this compound can occur at either the nitrogen or sulfur atoms, depending on the reaction conditions. The ambident nature of the [N-C-S] anion plays a crucial role in determining the regioselectivity of the reaction. researchgate.net

N-alkylation is typically achieved by first deprotonating the imidazole nitrogen with a suitable base, followed by reaction with an alkylating agent, such as an alkyl halide. Common bases used for this purpose include sodium hydride (NaH) in an aprotic solvent like DMF, or potassium carbonate (K₂CO₃) in acetone. The choice of base and solvent can influence the N- vs. S-alkylation ratio. Generally, polar aprotic solvents favor N-alkylation.

Table 3: General Conditions for N-Alkylation of Imidazole-2-thiols

Substrate Alkylating Agent Base/Solvent Product Reference
Imidazole-2-thiol derivative Alkyl Halide (R-X) NaH / DMF N-Alkyl-imidazole-2-thione

Conversely, S-alkylation often occurs under neutral or mildly acidic conditions, or when using softer alkylating agents. researchgate.net The resulting S-alkylated products can sometimes rearrange to the more thermodynamically stable N-alkylated isomers upon heating.

S-Functionalization and Thioether Formation

The thiol group at the C2 position of the 3H-naphtho[1,2-d]imidazole core is a key site for synthetic modification, readily undergoing S-functionalization reactions to form a wide array of thioether derivatives. The most common and direct method for achieving this is through S-alkylation.

This reaction typically proceeds via a nucleophilic substitution (SN2) mechanism. The thiol proton is first removed by a suitable base to generate a more nucleophilic thiolate anion. This anion then attacks an electrophilic alkylating agent, such as an alkyl halide, to form the corresponding thioether. Common bases employed for this purpose include potassium carbonate (K₂CO₃) and sodium hydroxide (B78521), often in a polar aprotic solvent like dimethylformamide (DMF) or acetone. researchgate.netgoogle.com The reaction generally proceeds efficiently at room temperature or with gentle heating. researchgate.net

Alternative green chemistry approaches have been developed, utilizing mediums like aqueous solutions or even neat conditions with a phase-transfer catalyst to facilitate the reaction. jmaterenvironsci.com For instance, aqueous tetra-n-butyl ammonium hydroxide (TBAOH) has been shown to act as a base, reaction medium, and phase-transfer catalyst simultaneously for the alkylation of various thiols. jmaterenvironsci.com These methods offer advantages in terms of reduced organic solvent waste and potentially milder reaction conditions.

The scope of alkylating agents is broad, allowing for the introduction of various substituents. Simple alkyl halides (e.g., methyl iodide, ethyl bromide), benzyl (B1604629) halides, and functionalized halides like ethyl chloroacetate (B1199739) can be used to append different moieties to the sulfur atom, thereby modulating the physicochemical properties of the parent molecule. researchgate.net

Table 1: Representative S-Alkylation Reactions for Thioether Formation

Alkylating AgentBaseSolventProductTypical Conditions
Methyl IodideK₂CO₃DMF2-(Methylthio)-1H-naphtho[1,2-d]imidazoleRoom Temperature
Ethyl BromideNaOHEthanol2-(Ethylthio)-1H-naphtho[1,2-d]imidazoleReflux
Benzyl ChlorideK₂CO₃Acetone2-(Benzylthio)-1H-naphtho[1,2-d]imidazoleReflux
Ethyl ChloroacetateNaHTHFEthyl 2-((1H-naphtho[1,2-d]imidazol-2-yl)thio)acetate0°C to Room Temperature

Modifications on the Naphthalene Moiety

Further diversification of the this compound scaffold can be achieved by introducing substituents onto the aromatic naphthalene ring system. Electrophilic aromatic substitution reactions are a primary means to achieve this functionalization. The position of substitution is directed by the activating and directing effects of the fused imidazole ring and the inherent reactivity of the naphthalene system.

A common electrophilic substitution is nitration. In a closely related benzimidazole-2-thiol system, nitration has been successfully carried out using a mixture of nitric acid and sulfuric acid to introduce a nitro group onto the benzene ring. nih.gov By analogy, treating this compound or its S-protected derivatives with nitrating agents is expected to yield nitro-substituted naphthoimidazoles. The resulting nitro group can then serve as a handle for further transformations, such as reduction to an amino group, which can be subsequently derivatized. nih.gov

Other electrophilic substitution reactions, such as halogenation (using reagents like N-bromosuccinimide or chlorine) and sulfonation, could similarly be applied to introduce bromo, chloro, or sulfonic acid groups onto the naphthalene moiety, providing precursors for further synthetic elaborations, including cross-coupling reactions.

Table 2: Potential Electrophilic Aromatic Substitution Reactions on the Naphtho[1,2-d]imidazole Core

Reaction TypeReagent(s)Potential ProductPurpose of Functionalization
NitrationHNO₃ / H₂SO₄Nitro-3H-naphtho[1,2-d]imidazole-2-thiolPrecursor for amino group, directing group
BrominationN-Bromosuccinimide (NBS)Bromo-3H-naphtho[1,2-d]imidazole-2-thiolHandle for cross-coupling reactions
ChlorinationN-Chlorosuccinimide (NCS)Chloro-3H-naphtho[1,2-d]imidazole-2-thiolHandle for cross-coupling reactions
SulfonationFuming H₂SO₄This compound sulfonic acidIncreases water solubility, synthetic handle

Metal-Catalyzed Cross-Coupling Methodologies for Diversification

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling significant diversification of the naphthoimidazole skeleton. To apply these methods, the naphthalene ring must first be functionalized with a suitable group, typically a halogen (Br, I) or a triflate (OTf), which can be introduced via electrophilic substitution or from a hydroxyl-substituted precursor.

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron reagent with an organic halide or triflate in the presence of a palladium catalyst and a base, is a widely used method. rsc.org For instance, a bromo-substituted naphtho[1,2-d]imidazole derivative could be reacted with various aryl- or heteroarylboronic acids to introduce new aromatic moieties. This strategy provides a convergent and flexible route to biaryl and heteroaryl-substituted naphthoimidazoles.

Another key methodology is the Heck reaction, which involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orgyoutube.com This reaction would allow for the introduction of alkenyl substituents onto the naphthalene ring of a halo-functionalized naphthoimidazole. Intramolecular versions of the Heck reaction can also be employed to construct new fused ring systems. libretexts.org

These cross-coupling strategies greatly expand the accessible chemical space, allowing for the synthesis of complex derivatives that would be difficult to prepare through other methods. A general strategy involves converting a hydroxyl group on the naphthalene ring into a triflate, which can then undergo subsequent cross-coupling reactions. acs.org

Table 3: Application of Cross-Coupling Reactions for Naphthoimidazole Diversification

ReactionNaphthoimidazole SubstrateCoupling PartnerCatalyst System (Typical)Product Type
Suzuki-MiyauraBromo-naphtho[1,2-d]imidazoleArylboronic acidPd(PPh₃)₄, Na₂CO₃Aryl-substituted naphthoimidazole
HeckIodo-naphtho[1,2-d]imidazoleStyrenePd(OAc)₂, P(o-tol)₃Styrenyl-substituted naphthoimidazole
SonogashiraBromo-naphtho[1,2-d]imidazoleTerminal alkynePdCl₂(PPh₃)₂, CuI, Et₃NAlkynyl-substituted naphthoimidazole
Buchwald-HartwigBromo-naphtho[1,2-d]imidazoleAnilinePd₂(dba)₃, BINAP, NaOtBuAnilino-substituted naphthoimidazole

Strategies for Introducing Complex Aromatic and Heteroaromatic Moieties

Beyond simple functionalization, several strategies exist for incorporating complex aromatic and heteroaromatic systems into the naphthoimidazole framework. These methods often involve building the imidazole ring onto a pre-functionalized naphthalene precursor or employing multi-component reactions.

One fundamental approach involves the condensation of a substituted 1,2-diaminonaphthalene with an appropriate aldehyde or carboxylic acid derivative. researchgate.net For example, reacting a complex, substituted 1,2-diaminonaphthalene with an aromatic aldehyde leads to the formation of a 2-aryl-substituted naphthoimidazole. This allows the complexity to be introduced via the aldehyde component.

Multi-component reactions (MCRs) offer an efficient pathway to construct highly substituted imidazoles in a single step. For instance, a one-pot, four-component reaction between acenaphthoquinone, 1,1-bis(methylthio)-2-nitroethene, and various amines has been used to synthesize complex fused pyrrolo[1,2-a]imidazole systems. nih.gov Similar MCR strategies, potentially involving a 1,2-diaminonaphthalene, an aldehyde, and other components, could be envisioned for the synthesis of complex naphthoimidazoles.

Furthermore, the synthesis of fused polycyclic systems can be achieved through cyclization reactions. For example, naphtho[1',2':4,5]imidazo[1,2-a]pyridine-5,6-diones, which are complex heteroaromatic quinones, have been synthesized, demonstrating that the naphthoimidazole core can be annulated with additional heterocyclic rings. nih.gov These advanced strategies are essential for creating novel, structurally intricate molecules based on the naphtho[1,2-d]imidazole scaffold.

Chemical Reactivity and Transformation Mechanisms of 3h Naphtho 1,2 D Imidazole 2 Thiol

Tautomerism and Isomerism in Naphtho[1,2-d]imidazole-2-thiol Systems

The 3H-Naphtho[1,2-d]imidazole-2-thiol system is characterized by the existence of prototropic tautomerism, a phenomenon common in 2-mercaptoimidazole (B184291) derivatives. This involves the migration of a proton between the nitrogen and sulfur atoms, leading to an equilibrium between the thione and thiol forms. mdpi.comnih.gov The IUPAC name for the thione form is 1,3-dihydrobenzo[e]benzimidazole-2-thione. nih.gov

In the solid state, heterocyclic thiones like benzimidazole-2-thiol tend to exist predominantly in the thione form, a fact often confirmed by X-ray diffraction studies which can identify the location of hydrogen atoms and the nature of the carbon-sulfur bond. mdpi.com However, in solution, the tautomeric equilibrium can be influenced by factors such as solvent polarity and pH. mdpi.com Spectroscopic methods, particularly NMR, can indicate the presence of both tautomers or a rapid exchange between them. For instance, the observation of distinct signals for -NH and -SH protons in 1H NMR spectra would suggest the presence of the thiol tautomer in solution. nih.govresearchgate.net

Table 1: Tautomeric Forms of Naphtho[1,2-d]imidazole-2-thiol

Tautomer Name Chemical Structure Key Features
Naphtho[1,2-d]imidazole-2-thione Characterized by a C=S double bond (thione group) and N-H bonds within the imidazole (B134444) ring. This form is often favored in the solid state. mdpi.com
Naphtho[1,2-d]imidazol-2-yl-thiol Characterized by a C-S single bond with an -SH group (thiol or mercapto group) and a fully aromatic imidazole ring.

Nucleophilic and Electrophilic Reactions of the Thiol Group and Imidazole Core

The chemical reactivity of this compound is dictated by the nucleophilic character of the sulfur atom and the nitrogen atoms of the imidazole ring, as well as the electrophilic potential of the fused aromatic system.

Nucleophilic Reactions: The thiol group (-SH) can be easily deprotonated to form a thiolate anion, which is a potent nucleophile. This anion can readily participate in nucleophilic substitution reactions. For example, it can react with alkyl halides, such as iodomethane, to undergo S-alkylation, or with acyl chlorides to form thioesters. researchgate.netnih.gov The nitrogen atoms in the imidazole ring also possess lone pairs of electrons, making them nucleophilic centers available for reactions like alkylation and acylation, particularly under basic conditions.

Electrophilic Reactions: While the imidazole and naphthyl rings are generally electron-rich, making them susceptible to electrophilic attack, the precise sites of reaction are influenced by the directing effects of the substituents and the fused ring structure. Reactions such as nitration have been performed on related benzimidazole-2-thiol systems, indicating that electrophilic substitution is possible. nih.gov The reaction of a related 2-aminopyridine (B139424) with 2,3-dichloro-1,4-naphthoquinone to form a fused system highlights the reactivity of the naphthoquinone core towards nucleophiles, a reaction pathway that underscores the electrophilic nature of certain positions on the naphthalene (B1677914) ring system. researchgate.net

Intramolecular Cyclization and Annulation Reactions of Derivatives

Derivatives of this compound are valuable synthons for the construction of more complex, fused polycyclic heterocyclic systems. Annulation, the process of building a new ring onto a molecule, can be achieved by introducing appropriate functional groups that can undergo intramolecular reactions. researchgate.net

For instance, by functionalizing the nitrogen or sulfur atoms with a side chain containing an electrophilic center, intramolecular cyclization can be induced. A prominent example in related chemistry is the palladium-catalyzed oxidative cycloaromatization of 2-phenylimidazo[1,2-a]pyridines with alkynes, which leads to the formation of naphtho[1',2':4,5]imidazo[1,2-a]pyridines. nih.gov This type of reaction demonstrates how the imidazole core can be used as a foundation for building extended aromatic systems. Similarly, the condensation of 2,3-dichloro-1,4-naphthoquinones with 2-aminopyridines yields naphtho[1',2':4,5]imidazo[1,2-a]pyridine-5,6-diones, showcasing a direct route to complex fused structures from naphthyl precursors. researchgate.netnih.gov These strategies could be adapted to derivatives of naphtho[1,2-d]imidazole-2-thiol to create novel polycyclic compounds.

Reaction Pathways and Mechanistic Investigations

Understanding the reaction pathways of naphthoimidazole derivatives often requires a combination of experimental evidence and computational analysis. Mechanistic studies on related systems provide insight into the plausible transformations of this compound.

For example, a study on the formation of 2-methyl-1H-naphtho[2,3-d]imidazole from 2,3-diaminonaphthalene (B165487) and diethyl malonate proposed a detailed mechanistic pathway involving decarboxylation. researchgate.net The feasibility of this proposed mechanism was supported by Density Functional Theory (DFT) calculations, which were used to model the energy profile of the reaction. researchgate.net In another case, an unexpected cyclocondensation reaction that produced a 2-substituted-1,3-benzimidazole derivative was rationalized by a proposed mechanism involving an initial nucleophilic attack, followed by tautomerization and dehydration steps. mdpi.com These examples highlight the use of both experimental observation and theoretical calculations to elucidate complex reaction mechanisms in the synthesis and transformation of fused imidazole heterocycles.

Redox Chemistry of the Naphtho[1,2-d]imidazole-2-thiol Moiety

The redox behavior of the this compound moiety is influenced by both the thiol group and the extended aromatic system.

The thiol group is readily oxidized. Mild oxidation can lead to the formation of a disulfide-bridged dimer, while stronger oxidizing agents can convert the thiol to a sulfonic acid. Conversely, the disulfide can be reduced back to the thiol.

The fused naphthoquinone-like core can also participate in redox reactions. Studies on related Naphtho[1',2':4,5]imidazo[1,2-a]pyridine-5,6-diones have shown that these molecules are efficient electron-accepting substrates for enzymes like NADPH-dependent P-450 reductase. nih.gov This reduction can initiate a redox-cycling process, generating reactive oxygen species. researchgate.netnih.gov

Furthermore, detailed electrochemical studies on anionic imidazole-2-thione-fused 1,4-diphosphinines have demonstrated a reversible two-electron redox cycle. nih.gov Using cyclic voltammetry, a chemically irreversible oxidation process and a corresponding reduction process were identified, confirming the ability of the imidazole-2-thione system to undergo reversible oxidation and reduction. nih.gov This suggests that the naphtho[1,2-d]imidazole-2-thiol core has potential for similar electrochemical behavior.

Table 2: Cyclic Voltammetry Data for a Related Imidazole-2-thione System (K[2a]) nih.gov

Process Potential (V vs. Fc+/0) Description
Oxidation EpIa = -0.90 V Chemically irreversible oxidation of the anionic species.
Reduction Ep = -1.63 V Chemically irreversible reduction of an electrolysis product.

Data from a study on an anionic imidazole-2-thione-fused 1,4-diphosphinine, demonstrating the redox activity of the core structure.

Spectroscopic and Structural Elucidation Techniques in Naphtho 1,2 D Imidazole 2 Thiol Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. In the study of 3H-Naphtho[1,2-d]imidazole-2-thiol and its derivatives, both ¹H and ¹³C NMR have been instrumental. rsc.orgrsc.orgbeilstein-journals.org

¹H NMR spectra provide detailed information about the chemical environment of protons. For instance, in related benzimidazole (B57391) structures, the proton attached to the nitrogen atom (N-H) of the imidazole (B134444) ring typically appears as a singlet in the downfield region of the spectrum. researchgate.net Aromatic protons on the naphthyl ring system exhibit complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons. rsc.org

¹³C NMR spectroscopy complements ¹H NMR by providing insights into the carbon skeleton. The chemical shifts of carbon atoms are indicative of their hybridization and the nature of attached atoms. For example, the carbon atom of the thiocarbonyl group (C=S) in the imidazole ring is expected to resonate at a characteristic downfield position. rsc.org The aromatic carbons of the naphthyl group display signals in the typical aromatic region. rsc.orgrsc.org

Table 1: Representative NMR Data for Related Benzimidazole Structures

Compound Nucleus Solvent Chemical Shift (δ) in ppm
2-phenyl-1H-benzo[d]imidazole ¹H DMSO 12.88 (s, 1H), 8.24 – 8.14 (m, 2H), 7.64 – 7.47 (m, 5H), 7.27 – 7.15 (m, 2H) rsc.org

This table presents data for structurally related compounds to illustrate typical chemical shifts. Specific data for this compound was not available in the search results.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov For this compound, the molecular formula is C₁₁H₈N₂S, corresponding to a molecular weight of approximately 200.26 g/mol . nih.gov

Electron ionization mass spectrometry (EI-MS) can provide valuable information about the fragmentation pattern of the molecule, which helps in confirming its structure. nist.govnist.gov The fragmentation of related imidazole-2-thione structures often involves characteristic losses of small neutral molecules or radicals. nist.gov Analysis of these fragment ions allows for a detailed structural characterization. nih.gov High-resolution mass spectrometry (HRMS) can further confirm the elemental composition by providing highly accurate mass measurements. beilstein-journals.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule. youtube.com The IR spectrum of this compound, typically recorded using a KBr wafer technique, reveals characteristic absorption bands. nih.gov

Key vibrational frequencies observed in the IR spectrum of related benzimidazole-2-thiol compounds include:

N-H stretching: A broad band in the region of 3100-3400 cm⁻¹, characteristic of the N-H bond in the imidazole ring. researchgate.net

C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. researchgate.netlibretexts.org

C=N stretching: The stretching vibration of the C=N bond within the imidazole ring is usually observed in the 1620-1680 cm⁻¹ region. researchgate.net

C=C stretching: Aromatic C=C bond stretching vibrations from the naphthyl ring system appear in the 1400-1600 cm⁻¹ range. researchgate.netlibretexts.org

Thioamide bands: The thioamide group (-NH-C=S-) gives rise to several characteristic bands. The C=S stretching vibration is often found in the 1025-1250 cm⁻¹ region, though it can be coupled with other vibrations. mdpi.com

Table 2: Characteristic IR Absorption Frequencies

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Reference
N-H Stretching 3100 - 3400 researchgate.net
Aromatic C-H Stretching > 3000 researchgate.netlibretexts.org
C=N Stretching 1620 - 1680 researchgate.net
Aromatic C=C Stretching 1400 - 1600 researchgate.netlibretexts.org

Electronic Absorption and Emission Spectroscopy for Photophysical Property Characterization

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are employed to investigate the photophysical properties of molecules. Studies on naphth[1,2-d]imidazole derivatives have shown that these compounds absorb ultraviolet and visible light, leading to electronic transitions. nih.gov

The UV-Vis absorption spectra of these compounds typically exhibit multiple absorption bands corresponding to π-π* and n-π* transitions within the aromatic and heterocyclic ring systems. nih.gov The position and intensity of these bands can be influenced by the solvent and substituents on the molecule.

Upon excitation with an appropriate wavelength of light, some naphth[1,2-d]imidazole derivatives exhibit fluorescence. nih.gov The emission spectra provide information about the excited state of the molecule. For a series of synthesized naphth[1,2-d]imidazoles, fluorescence emission was observed in the UV-Vis region, with emission wavelengths (λemis) ranging from 366 to 457 nm when excited at 345 nm. nih.gov The intensity and wavelength of the emission can be tuned by modifying the substituents on the naphthoimidazole core, suggesting their potential as fluorescent probes. nih.gov

X-ray Crystallography for Solid-State Structural Determination

While a specific crystal structure for this compound was not found in the search results, studies on related benzimidazole-2-thione derivatives have been reported. researchgate.net For instance, the crystal structure of 1-methyl-5-(trifluoromethyl)-1H-benzo[d]imidazole-2(3H)-thione revealed that the molecule exists in the thione tautomeric form in the solid state. researchgate.net In the crystal lattice of similar compounds, molecules often form dimers or other supramolecular assemblies through hydrogen bonding interactions, typically involving the N-H and C=S groups. csic.es Such analyses provide crucial insights into the intermolecular forces that govern the solid-state packing of these molecules. rsc.orgcsic.es

Advanced Applications in Materials Science and Device Technologies

Photophysical Behavior and Luminescent Properties of Naphtho[1,2-d]imidazoles

Naphtho[1,2-d]imidazole derivatives are known for their significant photophysical properties, including strong fluorescence, which makes them highly suitable for various optical applications. researchgate.net

Naphtho[1,2-d]imidazole derivatives synthesized from β-lapachone exhibit intense fluorescence emissions in the blue region of the spectrum, with emission wavelengths ranging from 366 to 457 nm. nih.gov These compounds display high molar absorptivity coefficients, on the order of 10³ to 10⁴ M⁻¹cm⁻¹, which is characteristic of π-conjugated systems. mdpi.com The fluorescence quantum yields of these derivatives can be significant, with some showing higher fluorescence intensity than the commonly used DNA marker, DAPI. mdpi.com For instance, certain phenanthro[9,10-d]imidazole derivatives, which share a similar fused-ring structure, have shown high photoluminescence quantum yields (PLQY) up to unity in doped films and around 30% in neat films. nih.gov The substitution pattern on the naphtho[1,2-d]imidazole core plays a crucial role in determining the fluorescence properties. For example, the presence of electron-donating groups can enhance fluorescence intensity, potentially due to intramolecular charge transfer (ICT). nih.gov

Table 1: Photophysical Properties of Naphth[1,2-d]imidazoles IM1–IM7

Compound λabs (nm) εAbs (M⁻¹ cm⁻¹) λemis (nm) Stokes Shift (ΔST, nm)
IM1 346 1.8 x 10³ 366 20
IM2 354 2.5 x 10⁴ 398 44
IM3 354 2.5 x 10⁴ 457 103
IM4 354 2.4 x 10⁴ 398 44
IM5 354 2.3 x 10⁴ 422 68
IM6 354 2.4 x 10⁴ 398 44
IM7 354 2.3 x 10⁴ 398 44

Data sourced from Molecules (2023). nih.govmdpi.com

Photochromism, the reversible transformation of a chemical species between two forms by the absorption of electromagnetic radiation, is another interesting property observed in related imidazole (B134444) systems. Naphthalene-bridged imidazole dimers, for example, exhibit photochromism by generating colored radicals upon UV light irradiation. neocities.org These radicals have a characteristic absorption band around 600 nm. neocities.org The specific conformation of the imidazole rings, whether "syn" or "anti," influences the intramolecular interactions between the generated radicals and, consequently, the color of the photochromic material. neocities.org This ability to control the color of the radicals is a valuable strategy for developing applications such as ophthalmic lenses. neocities.orgfigshare.com

The strong luminescence and good thermal stability of naphtho[1,2-d]imidazole derivatives make them excellent candidates for use as emitters in Organic Light-Emitting Diodes (OLEDs). tandfonline.com Researchers have successfully developed deep-blue emitting OLEDs using naphtho[1,2-d]imidazole derivatives. tandfonline.com For instance, devices using NI-1-TPA and NI-1-PhTPA as emitters have demonstrated high external quantum efficiencies (EQE) of up to 4.37% and low turn-on voltages of 2.7 V. tandfonline.com The position of substituent groups on the imidazole core significantly impacts the device performance, with 1H-naphtho[1,2-d]imidazole analogues showing superior electron injection capabilities. tandfonline.com Furthermore, related phenanthro[9,10-d]imidazole derivatives have been utilized to create efficient red-emitting OLEDs with maximum external quantum efficiencies of 6.96%. nih.gov

The sensitivity of the fluorescence of naphtho[1,2-d]imidazole derivatives to their environment makes them highly effective as fluorescent probes and sensors. nih.govnih.gov For example, they have been investigated as fluorescent probes for detecting metal ions. researchgate.net The fluorescence of certain imidazole derivatives can be quenched in the presence of specific metal ions like Fe³⁺, making them potential chemosensors. researchgate.net Additionally, N-imidazolyl-1,8-naphthalimide-based sensors have demonstrated high selectivity for fluoride (B91410) anion detection. nih.gov The mechanism often involves the disruption of hydrogen bonds, leading to a change in the molecule's geometry and a corresponding change in fluorescence. nih.gov Furthermore, imidazole-based probes have been developed for the detection of mercury ions, showcasing their versatility in environmental and biological sensing. rsc.org

Electrochemical Properties and Redox Behavior

The electrochemical properties of naphtho[1,2-d]imidazole derivatives are crucial for their application in electronic devices. These compounds can undergo reversible redox processes, a key characteristic for materials used in batteries and electrochromic devices. For instance, naphtho[1',2':4,5]imidazo[1,2-a]pyridine-5,6-diones, which are structurally related to the title compound, have been shown to be efficient electron-accepting substrates. nih.gov Their reactivity in terms of kcat/Km for reduction by enzymes like P-450R is in the range of 10⁶-10⁷ M⁻¹s⁻¹. nih.gov

Cyclic voltammetry studies on related imidazole-2-thione-fused 1,4-dihydro-1,4-diphosphinines have demonstrated robust, reversible two-electron switching, suggesting their potential as cathode materials in rechargeable cells. nih.gov The electrochemical energy band gap of some imino-1,8-naphthalimides, another related class of compounds, has been found to be below 2.41 eV, indicating their semiconducting nature. semanticscholar.org

Hole-Transporting Properties in Organic Electronics

In the realm of organic electronics, particularly in devices like perovskite solar cells (PSCs), hole-transport materials (HTMs) play a critical role in extracting and transporting positive charge carriers (holes). While direct studies on the hole-transporting properties of 3H-Naphtho[1,2-d]imidazole-2-thiol are not extensively documented, the broader class of imidazole and naphtho-fused derivatives shows promise. For example, naphtho[2,3-c] neocities.orgtandfonline.comresearchgate.netthiadiazole (NTD) derivatives have been reported to exhibit ambipolar transporting properties, with both hole and electron mobilities in the range of 10⁻⁴ cm² V⁻¹ s⁻¹. rsc.org The development of efficient and low-cost organic HTMs is a significant area of research for the commercialization of PSCs. diva-portal.org The design of novel HTMs often involves incorporating various aromatic and heterocyclic units to tailor their electronic and physical properties for optimal device performance. diva-portal.org

Coordination Chemistry and Metal Complexation of 3h Naphtho 1,2 D Imidazole 2 Thiol

Ligand Properties and Chelation Potential of the Thiol and Nitrogen Moieties

3H-Naphtho[1,2-d]imidazole-2-thiol possesses distinct structural features that make it an excellent candidate as a chelating ligand. The chelation potential is primarily centered around the thiol (-SH) group and the nitrogen atoms of the imidazole (B134444) ring.

The thiol group is known to be a good donor towards soft metal ions. It can coordinate to a metal center in its neutral form, but more commonly, it deprotonates to form a thiolate (-S⁻), which acts as a potent anionic donor. This deprotonation is often facilitated by the Lewis acidity of the metal ion. The imidazole ring contains two nitrogen atoms with different electronic properties. One is a pyridine-type nitrogen, which has a lone pair of electrons in an sp² hybrid orbital, making it readily available for coordination. The other is a pyrrole-type nitrogen, where the lone pair is involved in the aromatic π-system of the imidazole ring, rendering it less basic and less likely to coordinate directly.

Therefore, this compound is expected to act as a bidentate N,S-donor ligand, coordinating to a metal ion through the sulfur atom of the thiolate group and the pyridine-type nitrogen of the imidazole ring. This chelation would form a stable five-membered ring, a common and favorable arrangement in coordination chemistry. In some cases, the thiolate sulfur can also act as a bridging ligand between two metal centers.

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with this compound can generally be achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. A common synthetic route involves dissolving the ligand in a solvent like ethanol (B145695) or methanol, followed by the addition of a base (such as sodium hydroxide (B78521) or triethylamine) to deprotonate the thiol group. The resulting solution of the ligand anion is then treated with a solution of the metal salt (e.g., chlorides, nitrates, or acetates of transition metals), often with gentle heating to promote the reaction. The resulting metal complex may precipitate from the solution and can be isolated by filtration, washed, and dried.

The characterization of these complexes relies on a combination of spectroscopic and analytical techniques to elucidate their structure and bonding.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to confirm the coordination of the ligand. The disappearance of the ν(S-H) stretching vibration band (typically around 2550-2600 cm⁻¹) upon complexation is strong evidence for the deprotonation of the thiol group and coordination via the sulfur atom. Furthermore, shifts in the stretching frequencies of the C=N and C-S bonds within the naphthoimidazole ring can also indicate coordination. A shift to lower frequency for the C=N band and a shift in the C-S band are expected upon bonding to the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic metal complexes, ¹H and ¹³C NMR spectroscopy can provide detailed structural information in solution. The disappearance of the SH proton signal in the ¹H NMR spectrum confirms deprotonation. Protons and carbons in the vicinity of the coordinating nitrogen and sulfur atoms are expected to show a downfield shift due to the deshielding effect of the metal ion.

UV-Visible Spectroscopy: The electronic spectra of the complexes can provide information about the geometry around the metal center. In the case of transition metal complexes, d-d electronic transitions can be observed in the visible region, and their energy and intensity are characteristic of the coordination environment (e.g., tetrahedral, square planar, or octahedral). Charge transfer bands, either ligand-to-metal (LMCT) or metal-to-ligand (MLCT), may also be observed.

Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight of the complex and confirm its stoichiometry (metal-to-ligand ratio).

The table below summarizes the expected spectroscopic data for a hypothetical metal complex of this compound.

Spectroscopic TechniqueExpected Observation for Free LigandExpected Observation for Metal ComplexInformation Gained
FT-IR ν(S-H) stretch ~2550 cm⁻¹Disappearance of ν(S-H) stretchDeprotonation and coordination of thiol
ν(C=N) stretchShift in ν(C=N) frequencyCoordination of imidazole nitrogen
¹H NMR Signal for SH protonDisappearance of SH proton signalDeprotonation of thiol
Aromatic proton signalsDownfield shift of imidazole/naphthyl protonsCoordination to metal center
UV-Vis π → π* transitionsShift in ligand transitions, appearance of d-d or charge transfer bandsCoordination geometry and electronic structure
Mass Spec [M+H]⁺ peakPeak corresponding to [M(L)n + H]⁺ or similar fragmentsConfirmation of complex formation and stoichiometry

Catalytic Applications of Metal-Naphthoimidazole-2-thiol Complexes

While specific catalytic applications of metal complexes derived from this compound are not extensively documented, the structural features of such complexes make them promising candidates for various catalytic transformations. Metal complexes with N,S-donor ligands are known to be active catalysts in a range of organic reactions. mdpi.com

The combination of a soft sulfur donor and a borderline nitrogen donor can stabilize metal centers in various oxidation states, which is a key requirement for many catalytic cycles. Potential areas of application include:

Oxidation Reactions: Metal complexes containing imidazole ligands have been investigated as catalysts for oxidation reactions, such as the oxidation of styrene. nih.govmdpi.com The presence of the sulfur co-ligand could modulate the redox properties of the metal center, potentially enhancing catalytic activity or selectivity.

Hydrolysis Reactions: Cobalt complexes with imidazole-functionalized ligands have shown activity in the hydrolysis of phosphate (B84403) esters. acs.org The cooperative action of the metal center as a Lewis acid and the imidazole moiety could be mimicked by naphthoimidazole-thiol complexes.

Cross-Coupling Reactions: Nickel complexes with ONS donor ligands have been successfully employed as catalysts in C-C cross-coupling reactions like Kumada-Corriu and Sonogashira reactions. researchgate.net The N,S-chelate from this compound could provide the necessary stability and electronic environment for a metal catalyst (e.g., Nickel or Palladium) to participate in such coupling reactions.

The rigid naphthoimidazole backbone can provide steric bulk and a well-defined coordination sphere around the metal, which can be advantageous for achieving high selectivity in catalytic processes. The development of these complexes as catalysts is an active area of research, with the potential to discover novel and efficient catalytic systems for important organic transformations. mdpi.com

Biological Activities and Mechanistic Insights Focus on in Vitro and Sar

Structure-Activity Relationship (SAR) Studies of Bioactive Naphtho[1,2-d]imidazole-2-thiol Derivatives

The biological activity of naphtho[1,2-d]imidazole-2-thiol derivatives is intricately linked to their molecular structure. Modifications to the core structure have been shown to significantly influence their therapeutic potential.

For instance, in the pursuit of anticancer agents, various 1- and 2-substituted derivatives of 1-ethyl-2-methylnaphth[2,3-d]imidazole-4,9-dione were synthesized. nih.gov Generally, the addition of different alkyl, phenyl, or benzyl (B1604629) groups did not enhance cytotoxic activity. nih.gov However, notable activity and selectivity were observed in related 2-(acylamino)-3-chloro-1,4-naphthoquinones. nih.gov

Further research into 2-substituted-1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-diones revealed that the presence of a N-(2-morpholinoethyl) group and a 2-substituted imidazole (B134444) segment on a naphthoquinone skeleton can lead to significant antiproliferative activity. researchgate.net The position and nature of substituents on the aryl ring play a crucial role in determining the inhibitory action of these compounds.

In the context of antifungal agents, studies on benzimidazole-1,2,4-triazole derivatives have highlighted the importance of specific substitutions. nih.gov For example, fluoro or chloro substitution at the C-5 position of the benzimidazole (B57391) ring significantly increases antifungal activity. nih.gov Similarly, chloro and methoxy (B1213986) substituents at the C-4 position of a phenyl ring enhance biological activity. nih.gov

Investigations into Antimicrobial Activities and Mechanisms

Naphtho[1,2-d]imidazole-2-thiol and its analogs have demonstrated notable antimicrobial properties, with research focusing on both their antibacterial and antifungal activities.

Antibacterial Efficacy and Targeted Pathogens

Derivatives of the imidazole family, to which naphtho[1,2-d]imidazole-2-thiol belongs, have shown promise as antibacterial agents against both Gram-positive and Gram-negative bacteria. researchgate.net Commonly targeted pathogens in these studies include Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). researchgate.net

The mechanism of action for some related nitroimidazole derivatives involves the reduction of a nitro group under anaerobic conditions to a short-lived nitro radical anion. nih.gov This unstable radical then decomposes, leading to bacterial cell damage. nih.gov

Studies on molecular hybrids containing the imidazole moiety have identified compounds with potent activity against strains like E. coli and P. aeruginosa. nih.gov For example, certain 5-nitroimidazole/1,3,4-oxadiazole hybrids have shown significant antibacterial activities with low minimum inhibitory concentration (MIC) values. nih.gov

Antifungal Properties and Mechanisms

The antifungal potential of this class of compounds is also significant. For example, new derivatives of imidazo[2,1-b]naphtha[2,1-d] nih.govmdpi.comthiazole have been synthesized and shown to possess antifungal activity. uobaghdad.edu.iqresearchgate.net

Research on benzimidazole-1,2,4-triazole derivatives has identified compounds with potent antifungal activity against various Candida species, including C. albicans, C. glabrata, C. krusei, and C. parapsilopsis. nih.gov The proposed mechanism of action for some of these derivatives is the inhibition of the enzyme 14α-demethylase, which is crucial for ergosterol (B1671047) biosynthesis in fungi. nih.gov This disruption of the fungal cell membrane leads to cell death. nih.gov

Some synthesized 2-chloromethyl-1H-benzimidazole derivatives have also shown significant antifungal activity against Candida albicans, with some exhibiting potent activity at low MIC values. researchgate.net

Anticancer Research: In Vitro Cytotoxicity and Cellular Mechanisms

The anticancer properties of naphtho[1,2-d]imidazole-2-thiol derivatives are a major area of investigation, with studies focusing on their cytotoxicity against various cancer cell lines and their impact on cellular mechanisms.

Cell Line Specificity and Potency

Various derivatives have been tested against a panel of human cancer cell lines, demonstrating both potency and selectivity. For instance, 2-substituted-1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-diones have been evaluated against human breast carcinoma (MCF-7), human cervical carcinoma (HeLa), and human lung carcinoma (A549) cell lines. researchgate.net One particular compound, 2-(3-chloro-4-methoxyphenyl)-1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-dione, showed good antiproliferative activity against these cell lines with IC50 values of 10.6 μM, 8.3 μM, and 4.3 μM, respectively, while exhibiting low cytotoxicity to a normal mouse fibroblast cell line (L929). researchgate.net

Similarly, a series of seven naphth[1,2-d]imidazole compounds synthesized from β-lapachone were tested against leukemic (HL-60) and colon cancer (HCT-116) cells. mdpi.com These compounds displayed IC50 values ranging from 8.71 to 29.92 μM against HL-60 cells and 21.12 to 62.11 μM against HCT-116 cells, indicating selective cytotoxicity. mdpi.com

Furthermore, new imidazo[2,1-b]thiazole (B1210989) derivatives have shown superior potency against the A375P human melanoma cell line compared to the standard drug sorafenib. nih.gov Some of these compounds also exhibited selectivity towards melanoma cell lines over other cancer types. nih.gov

Disruption of Metabolic Pathways (e.g., Warburg Effect)

While direct evidence for the disruption of the Warburg effect by 3H-Naphtho[1,2-d]imidazole-2-thiol itself is limited in the provided search results, the broader class of compounds to which it belongs has been implicated in targeting cancer metabolism. The Warburg effect is a key metabolic feature of many cancer cells, characterized by a high rate of glycolysis followed by lactic acid fermentation, even in the presence of oxygen.

Research on related compounds, such as certain phytochemicals, has shown they can suppress cancer-associated metabolic pathways. mdpi.com These compounds can inhibit key enzymes in glycolysis, such as hexokinase 2 (HK2), and disrupt glucose uptake and lactate (B86563) production. mdpi.com

For example, some natural compounds have been shown to inhibit cancer-associated signaling pathways and key metabolic processes. mdpi.com While not directly about this compound, this provides a plausible mechanistic framework for the anticancer activity of related heterocyclic compounds.

Induction of Apoptosis

While direct research on the apoptosis-inducing capabilities of this compound is not extensively documented, related studies on other naphthalene-based heterocyclic compounds provide some context. For instance, various novel naphthalimide derivatives have been synthesized and evaluated for their antitumor activities. These compounds were found to effectively induce G2/M phase cell cycle arrest and promote apoptosis in several cancer cell lines, including HL-60 and human glioblastoma (GBM) cells. nih.govnih.gov The mechanism for some naphthalimides involves intercalation with DNA, leading to its denaturation and subsequent apoptosis. nih.gov Although naphthalimides represent a different chemical class, the shared naphthalene (B1677914) core suggests that fused aromatic ring systems are a recurring feature in the design of apoptosis-inducing agents. Further investigation is required to determine if the specific naphthoimidazole scaffold of this compound possesses similar properties.

Antiviral Properties and Enzyme Inhibition (e.g., HIV-1 Integrase)

The therapeutic potential of imidazole-based compounds has been explored in the context of antiviral research, particularly against the Human Immunodeficiency Virus (HIV). The benzimidazole nucleus is a core structure in many pharmacologically active agents, with some derivatives showing anti-HIV activity. google.com

However, structure-activity relationship (SAR) studies on analogues of this compound present a nuanced picture. In one study, a series of 1H,3H-naphtho[2',3':4,5]imidazo[1,2-c]thiazoles, which are structurally related to the target compound, were synthesized to probe the anti-HIV activity. The results from in vitro screening indicated that substituting a benzene (B151609) ring with a larger naphthyl moiety had a negative impact on the compound's ability to inhibit HIV-1 reverse transcriptase when compared to analogous thiazolobenzimidazole (B1203321) derivatives. nih.gov

Despite this, other related heterocyclic scaffolds have shown promise as HIV-1 integrase (IN) inhibitors. For example, naphthoxazepine derivatives and 1,6-naphthyridine-7-carboxamides have been investigated as potent inhibitors of this crucial viral enzyme. nih.govnih.gov This suggests that while the specific scaffold of this compound may not be optimal for reverse transcriptase inhibition, the broader class of naphthalene-fused heterocycles remains a subject of interest in the development of integrase inhibitors.

Enzyme Inhibition Studies (e.g., Lipoxygenase, Acetylcholinesterase, Butyrylcholinesterase)

The inhibitory potential of this compound against various enzymes can be inferred from studies on its structural components—the naphthyl and imidazole moieties.

Derivatives of 3H-naphtho[1,2-d]imidazole have been synthesized and patented as nonacidic anti-inflammatory agents. nih.gov This anti-inflammatory potential often correlates with the inhibition of enzymes in the arachidonic acid cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). Indeed, other classes of naphthalene-containing compounds, such as 2-substituted-1-naphthols, have been identified as potent inhibitors of 5-lipoxygenase (5-LOX), with some demonstrating excellent topical anti-inflammatory activity. nih.gov

Regarding cholinesterases, various imidazole derivatives have been tested as inhibitors of acetylcholinesterase (AChE). nih.gov AChE inhibitors are a critical class of drugs used to treat neurodegenerative disorders like Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine. nih.gov The presence of the imidazole ring in this compound suggests a potential, though as yet unconfirmed, interaction with the active site of AChE or butyrylcholinesterase (BChE). However, specific in vitro inhibition data for this compound against these enzymes is not currently available in the reviewed literature.

Corrosion Inhibition Mechanisms and Adsorption Behavior

One of the most well-documented applications for compounds structurally related to this compound is in the field of materials science, specifically as corrosion inhibitors for metals like mild steel in acidic environments. The high efficacy of these molecules is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that prevents corrosive attack. mdpi.com

The benzene analogue, 2-mercaptobenzimidazole (B194830) (MBI), has been extensively studied and serves as an excellent model for understanding the behavior of this compound. mdpi.comgoogle.com

The process of corrosion inhibition by these heterocyclic compounds is initiated by their adsorption onto the metal surface. This phenomenon can be described using various adsorption isotherm models, which relate the concentration of the inhibitor in the solution to the extent of surface coverage on the metal. For inhibitors like MBI and related triazole derivatives, the adsorption process has been found to obey the Langmuir adsorption isotherm. mdpi.comtulane.edu This model assumes the formation of a monolayer of inhibitor molecules on the metal surface. The adsorption can involve physical interactions (physisorption) due to electrostatic forces or chemical interactions (chemisorption) involving charge sharing or transfer between the inhibitor molecules and the metal atoms. mdpi.com

The effectiveness of this compound as a potential corrosion inhibitor is intrinsically linked to its molecular structure. The key features responsible for its strong adsorption characteristics are:

Heteroatoms: The presence of nitrogen (N) and sulfur (S) atoms is critical. These atoms possess lone pairs of electrons that can be shared with the vacant d-orbitals of iron atoms on the steel surface, forming coordinate covalent bonds (chemisorption). mdpi.com

Pi-Electron Systems: The fused naphthalene ring system is rich in delocalized π-electrons. These π-electrons can interact with the d-orbitals of the metal, further strengthening the adsorption of the molecule onto the surface. mdpi.com

This combination of heteroatom coordination and π-electron interaction allows the inhibitor molecules to displace water and aggressive ions from the metal surface, creating a stable, protective film.

Mechanism/PropertyDescriptionKey Structural FeaturesSupporting Evidence from Analogues
Adsorption ModelThe inhibitor molecules adsorb onto the metal surface, a process often described by the Langmuir adsorption isotherm, indicating monolayer formation.Entire molecule mdpi.comtulane.edu
Surface InteractionA combination of physisorption (electrostatic) and chemisorption (covalent bonding) creates a strong, stable protective film.Polar functional groups, charged molecule mdpi.com
Role of HeteroatomsNitrogen and sulfur atoms donate lone pair electrons to the vacant d-orbitals of iron, forming coordinate bonds.Imidazole ring (N atoms), Thiol group (S atom) mdpi.com
Role of Pi-ElectronsThe delocalized π-electrons of the fused aromatic rings interact with the metal surface, enhancing adsorption.Naphthalene ring system mdpi.com
Inhibition TypeActs as a mixed-type inhibitor, suppressing both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.Overall molecular adsorption blocking active sites mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.